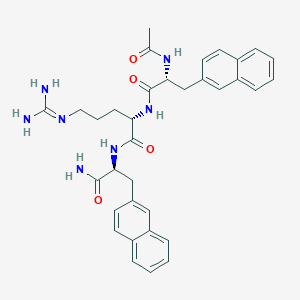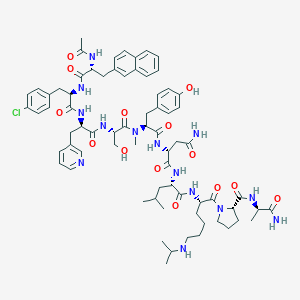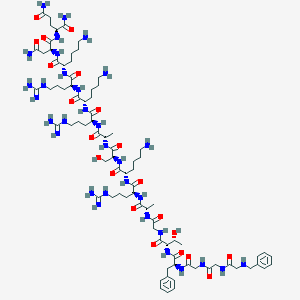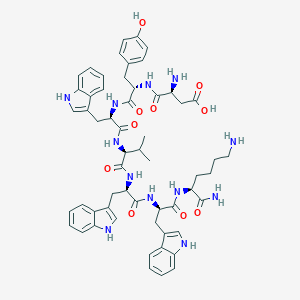
MCL0020
説明
MCL 0020 is an effective and selective antagonist of peptidemimetic melanocortin MC4 receptor (IC50 =11.63 nM), exhibits anxiolytic-like activity in vivo.
科学的研究の応用
神経内分泌調節
MCL0020は、人間のメラノコルチン4受容体(hMC4R)の中立的アンタゴニストとして作用し、それは食餌摂取とエネルギー恒常性の調節において重要な役割を果たしています。 This compoundはhMC4RへのNDP-MSH結合を置き換え、NDP-MSH誘導cAMP生成を拮抗することが示されています .
比較薬理学
この化合物は、さまざまな種のメラノコルチン受容体において、異なる薬理学を示します。 たとえば、それは草魚MC4Rsにおける基底cAMP産生を減少させるが、マダラハタMC4Rsには影響を与えません .
ストレス関連行動
This compoundは、MC4Rアゴニストとこの選択的アンタゴニストを使用して、ストレスとストレス関連行動への関与について調査されています。 This compoundは、MC4受容体を発現する細胞において、α-MSHによって誘発されるcAMP放出を有意に減衰させるが、基底cAMPレベルには影響を与えません .
食欲不振と摂食パターン
動物モデルにおいて、this compoundはストレス誘発性食欲不振を逆転させることが示されていますが、自由摂食ラットの食餌摂取には影響を与えません。これは、摂食障害における潜在的な適用を意味します .
抗不安効果
This compoundは、in vivoで抗不安様作用を示し、これは不安障害の治療法の開発に役立つ可能性があります .
水生生物研究
This compoundの影響は、草魚やマダラハタなどの水生生物において研究されており、さまざまな種のメラノコルチン受容体の薬理学的差異に対する洞察を提供しています .
作用機序
Target of Action
MCL0020, also known as (2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide, is a potent and selective antagonist of the melanocortin MC4 receptor . The melanocortin MC4 receptor is a part of the central nervous system and plays a crucial role in regulating food intake and energy homeostasis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanocortin pathway. By acting as an antagonist to the MC4 receptor, this compound can modulate the effects of melanocortin peptides, which are involved in a wide range of physiological functions, including pigmentation, adrenal function, fever, and energy homeostasis .
Result of Action
This compound has been shown to significantly reverse stress-induced anorexia . This suggests that it could potentially be used in the treatment of conditions related to stress and eating disorders. Additionally, it has been found to exhibit anxiolytic-like activity in vivo .
生化学分析
Biochemical Properties
MCL0020 has been found to interact with the melanocortin MC4 receptor . It inhibits the binding of [125 I ] [N1e 4, D -Phe 7 ]α-MSH to membranes of COS-1 cells with IC50 values of 11.63 . This interaction with the MC4 receptor is believed to be the primary biochemical reaction involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It dose-dependently and significantly attenuates restraint stress-induced anorexia without affecting food intake . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the melanocortin MC4 receptor . It acts as an antagonist, inhibiting the binding of [125 I ] [N1e 4, D -Phe 7 ]α-MSH to the receptor and thereby influencing gene expression .
Temporal Effects in Laboratory Settings
Given its role as a potent and selective melanocortin MC4 receptor antagonist, it is likely that its effects would be observable over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
This compound has been shown to attenuate swim stress-induced anxiogenic-like behavior in light/dark exploration tests in mice . It also significantly reverses stress-induced anorexia in rats . These effects were observed to be dose-dependent .
Metabolic Pathways
Given its interaction with the melanocortin MC4 receptor, it is likely that it is involved in pathways related to this receptor .
Transport and Distribution
Given its interaction with the melanocortin MC4 receptor, it is likely that it is transported to and distributed within cells in a manner related to this receptor .
Subcellular Localization
Given its interaction with the melanocortin MC4 receptor, it is likely that it is localized to the same subcellular compartments as this receptor .
特性
IUPAC Name |
(2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFLYSMWSRRMRO-OIFRRMEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MCL0020 interact with MC4R and what are the downstream effects?
A1: this compound acts as a selective antagonist of MC4R, meaning it binds to the receptor and blocks its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH). [, , , ] This blockade disrupts the downstream signaling pathways usually activated by MC4R, which are involved in regulating energy balance and appetite. Specifically, this compound has been shown to attenuate the hypophagic (appetite-reducing) effects of serotonin and leptin in animal models. [, , ]
Q2: What is the role of this compound in studying the interaction between the melanocortin system and other neurotransmitter systems involved in appetite control?
A2: Research suggests that the melanocortin system interacts with other neurotransmitter systems, like the corticotropin-releasing factor (CRF) and histamine systems, to regulate food intake. [, , ] this compound has been instrumental in dissecting these interactions. For example, studies in neonatal chickens have shown that pre-treatment with this compound attenuates the hypophagic effects of both glutamate and leptin, suggesting that these effects are mediated, at least in part, by MC4R activation. [, , ] These findings highlight the complex interplay between different neuronal pathways in regulating appetite and suggest that MC4R plays a crucial role in this process.
Q3: Has this compound been used to investigate the pharmacological differences between MC4R subtypes?
A3: Yes, studies have used this compound to investigate the pharmacological differences between MC4R subtypes, particularly in species with multiple MC4R isoforms. For instance, research in rainbow trout identified four distinct MC4R isoforms (omMc4ra1, omMc4ra2, omMc4rb1, and omMc4rb2). [] Interestingly, this compound exhibited biased allosteric modulation of the omMc4rb1 isoform, selectively activating its ERK1/2 signaling pathway while having minimal impact on its Gs-cAMP signaling. [] This selectivity highlights the potential for developing subtype-specific MC4R modulators for therapeutic purposes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)
![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)



